Thyminose-d3
Description
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Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
(3S,4R)-1-deuterio-3,4-dideuteriooxy-5-hydroxypentan-1-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D |
InChI Key |
ASJSAQIRZKANQN-PLMKOPLHSA-N |
Isomeric SMILES |
[2H]C(=O)C[C@@H]([C@@H](CO)O[2H])O[2H] |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Thyminose-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyminose-d3, the deuterium-labeled analogue of Thyminose (2-deoxy-D-ribose), serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium isotopes provides a distinct mass signature, allowing for the differentiation and tracing of this molecule in complex biological systems. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, analytical characterization, and biological significance. While specific experimental data for the deuterated compound is not widely published, this document compiles available information on its non-labeled counterpart and outlines established methodologies applicable to its synthesis and analysis.
Chemical Properties
This compound is structurally identical to 2-deoxy-D-ribose, with the exception of three deuterium atoms replacing hydrogen atoms. The exact position of deuteration can vary depending on the synthetic method, but it is commonly found on the sugar ring. The fundamental chemical properties are summarized in the table below. Data for the non-deuterated Thyminose (2-deoxy-D-ribose) is provided for comparison.
| Property | This compound | Thyminose (2-deoxy-D-ribose) |
| Chemical Formula | C₅H₇D₃O₄ | C₅H₁₀O₄[1] |
| Molecular Weight | 137.15 g/mol [2] | 134.13 g/mol [3] |
| CAS Number | Not available | 533-67-5[3] |
| Appearance | White solid (presumed) | White crystalline powder[4] |
| Melting Point | Not available | 89-90 °C[4] |
| Solubility | Soluble in water, DMSO, and ethanol (presumed) | Very soluble in water; soluble in ethanol, DMSO, and dimethyl formamide[5] |
| Optical Activity | Not available | [α]²²/D −59° (c = 1 in H₂O)[4] |
| Storage | Store at -20°C for long-term stability.[2] | Store at room temperature or refrigerated.[1] |
Experimental Protocols
Synthesis of this compound
Principle: This method utilizes a heterogeneous ruthenium on carbon (Ru/C) catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the sugar backbone. The reaction is typically carried out in a D₂O solvent under a deuterium gas atmosphere. The regioselectivity of the labeling can be controlled by protecting certain hydroxyl groups.
Proposed Protocol:
-
Preparation of the Catalyst: 5% Ru/C is washed with D₂O to replace any adsorbed H₂O.
-
Reaction Setup: 2-deoxy-D-ribose is dissolved in D₂O in a pressure vessel. The pre-washed Ru/C catalyst is added to the solution.
-
Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to a desired pressure (e.g., 1-5 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours).
-
Work-up: After cooling, the catalyst is removed by filtration through celite. The D₂O is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental ¹H and ¹³C NMR spectra for this compound are not publicly available, predicted spectra can be generated based on the known spectra of 2-deoxy-D-ribose. The ¹H NMR spectrum of this compound would be expected to show a reduction in the number and/or intensity of signals corresponding to the deuterated positions. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the deoxyribose ring, with potential slight isotopic shifts for carbons bearing deuterium atoms.
Mass Spectrometry (MS):
Mass spectrometry is a key technique for confirming the incorporation of deuterium. The electron ionization (EI) mass spectrum of unlabeled 2-deoxy-D-ribose is available from the NIST WebBook. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 137, reflecting the addition of three deuterium atoms. Fragmentation patterns would also shift accordingly.
Biological Significance and Signaling Pathways
Thyminose, as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA) and a key intermediate in nucleotide metabolism. The deuterated form, this compound, is primarily used as a tracer in metabolic studies to investigate the pathways of deoxyribose utilization and incorporation into DNA.
Catabolism of 2-Deoxy-D-Ribose in Bacteria
Some bacteria can utilize 2-deoxy-D-ribose as a carbon source through specific catabolic pathways. One such pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-gluconate, which is then further metabolized.
Caption: Catabolic pathway of 2-deoxy-D-ribose in bacteria.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
References
- 1. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (Deoxyribose-d3) | 稳定同位素 | MCE [medchemexpress.cn]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
The Discovery and History of Deoxyribose: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and history of deoxyribose, a cornerstone of molecular biology. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the pivotal experiments and scientific reasoning that led to the identification and characterization of this crucial sugar molecule. The guide details the seminal work of Phoebus Levene, including his methods for the isolation of nucleic acid components and his formulation of the tetranucleotide hypothesis. Furthermore, it provides a detailed protocol for the Feulgen reaction, a histochemical technique fundamental to the specific staining of DNA in situ, which relies on the chemical properties of deoxyribose. Quantitative data, detailed experimental methodologies, and visualizations of key concepts and workflows are presented to facilitate a thorough understanding of this critical chapter in the history of science.
Introduction
The identification of deoxyribose as the pentose sugar in deoxyribonucleic acid (DNA) was a landmark achievement that paved the way for the elucidation of DNA's structure and its central role in genetics. This discovery, largely attributed to the meticulous work of biochemist Phoebus Levene in the early 20th century, was the culmination of years of research into the chemical nature of nucleic acids. This guide will delve into the historical context of this discovery, the key experiments performed, and the evolution of scientific thought regarding the structure of nucleic acids.
The Pioneering Work of Phoebus Levene
Phoebus Aaron Levene, a Russian-born American biochemist, dedicated a significant portion of his career at the Rockefeller Institute of Medical Research to the study of nucleic acids.[1] His systematic approach to the chemical analysis of these complex biomolecules led to the identification of their fundamental components.
Distinguishing Between Two Types of Nucleic Acids
In 1909, Levene and his colleague Walter Jacobs identified D-ribose as the carbohydrate component of yeast nucleic acid, which we now know as ribonucleic acid (RNA).[1] For two decades, it was widely, though incorrectly, assumed that ribose was the universal sugar in all nucleic acids. However, accumulating evidence suggested differences in the sugar moieties of nucleic acids from various sources.
The Discovery of Deoxyribose (1929)
The definitive identification of a different sugar in animal nucleic acid came in 1929. Levene, in collaboration with L. A. Mikeska and T. Mori, published their findings on the carbohydrate from "thymonucleic acid" (DNA isolated from thymus glands).[1] They demonstrated that this sugar was a "deoxypentose," specifically 2-deoxy-D-ribose.[1] This discovery was crucial in differentiating DNA from RNA and laid the groundwork for understanding their distinct biological roles.
Experimental Methodologies
Isolation and Identification of Deoxyribose by Levene (Conceptual Workflow)
Caption: Conceptual workflow for the isolation and identification of deoxyribose.
The process would have begun with the careful hydrolysis of purified thymonucleic acid to break the glycosidic bonds linking the deoxyribose sugar to the purine and pyrimidine bases. This would have been followed by a series of chemical separation techniques, such as fractional distillation or crystallization, to isolate the sugar from the bases and phosphoric acid. Finally, the purified sugar would have been subjected to rigorous chemical and physical analysis, including melting point determination, measurement of optical rotation, and elemental analysis, to confirm its identity as 2-deoxy-D-ribose.
Quantitative Data for 2-Deoxy-D-Ribose
The following table summarizes key physical properties of 2-deoxy-D-ribose, which would have been crucial for its identification and characterization by Levene and subsequent researchers.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₄ | [2] |
| Molar Mass | 134.13 g/mol | [2] |
| Melting Point | 91 °C | [2] |
| Appearance | White solid | [2] |
| Specific Rotation ([α]D) | -58.2° (c=1 in H₂O) |
The Feulgen Reaction: A Specific Stain for DNA
Developed by Robert Feulgen and Heinrich Rossenbeck in 1924, the Feulgen reaction is a histochemical technique that specifically stains DNA, and its mechanism is directly related to the presence of deoxyribose. This method provided a powerful tool for visualizing the location of DNA within cells, further cementing its importance in biology.
Principle of the Feulgen Reaction
The Feulgen reaction is a two-step process:
-
Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and deoxyribose in DNA. This process, known as apurinization, unmasks the aldehyde groups of the deoxyribose sugar. RNA is not hydrolyzed under these conditions and therefore does not react.
-
Staining with Schiff's Reagent: The exposed aldehyde groups of deoxyribose react with Schiff's reagent (a colorless derivative of basic fuchsin) to produce a characteristic purple-magenta color. The intensity of the staining is proportional to the amount of DNA present.
Experimental Protocol for the Feulgen Reaction
Preparation of Schiff's Reagent:
-
Dissolve 1 gram of basic fuchsin in 200 mL of boiling distilled water.
-
Shake well and cool to 50°C.
-
Filter the solution and add 20 mL of 1 N hydrochloric acid.
-
Cool to 25°C and add 1 gram of sodium or potassium metabisulfite.
-
Store the solution in a tightly stoppered, dark bottle for 24-48 hours at room temperature. The solution should become colorless or pale yellow.
-
Before use, add 0.5 grams of activated charcoal, shake for 1 minute, and filter to decolorize completely.
-
Store the final reagent at 4°C in the dark.
Staining Procedure:
-
Deparaffinize and Hydrate: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.
-
Rinse in Cold HCl: Briefly rinse the slides in cold 1 N HCl.
-
Acid Hydrolysis: Place the slides in pre-warmed 1 N HCl at 60°C for 8-12 minutes. The optimal hydrolysis time may vary depending on the fixative used.
-
Rinse in Cold HCl: Immediately transfer the slides back to cold 1 N HCl to stop the hydrolysis.
-
Rinse in Distilled Water: Rinse the slides in distilled water.
-
Stain with Schiff's Reagent: Place the slides in Schiff's reagent for 30-60 minutes at room temperature in the dark.
-
Sulfite Wash: Wash the slides in three changes of a freshly prepared sulfite rinse solution (e.g., 10% potassium metabisulfite in distilled water) for 2 minutes each to remove excess Schiff's reagent.
-
Wash in Running Water: Wash the slides in running tap water for 5-10 minutes.
-
Counterstain (Optional): Counterstain with a contrasting dye such as Light Green or Fast Green if desired.
-
Dehydrate and Mount: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Caption: Experimental workflow for the Feulgen reaction.
The Tetranucleotide Hypothesis: An Influential, Though Incorrect, Model
Based on his findings of the four nitrogenous bases (adenine, guanine, cytosine, and thymine) and the phosphate-sugar backbone, Levene proposed the "tetranucleotide hypothesis".[1] This model suggested that DNA was a relatively small molecule composed of repeating units of the four bases in a fixed order.
While this hypothesis correctly identified the fundamental components and their linkage, it incorrectly portrayed DNA as a simple, repetitive polymer. This led many scientists at the time to believe that DNA was too simple to carry the complex information of heredity, and instead favored proteins as the genetic material. Despite being incorrect, Levene's tetranucleotide hypothesis was a crucial stepping stone, providing a foundational chemical understanding of DNA that later researchers, such as Erwin Chargaff, and James Watson and Francis Crick, would build upon and ultimately revise.
Caption: Levene's tetranucleotide hypothesis of DNA structure.
Conclusion
The discovery of deoxyribose by Phoebus Levene was a pivotal moment in the history of molecular biology. It provided the chemical distinction between DNA and RNA, a fundamental concept that underpins our understanding of genetics and cellular function. While his tetranucleotide hypothesis was later proven to be an oversimplification, his meticulous work in identifying the components of nucleic acids provided the essential chemical foundation for the revolutionary discoveries that would follow. The development of techniques like the Feulgen reaction, which specifically targets deoxyribose, further empowered scientists to visualize and study the role of DNA in the cell. The journey from the initial isolation of a novel sugar to the complete understanding of the double helix is a testament to the incremental and collaborative nature of scientific progress.
References
An In-depth Technical Guide to Interpreting NMR Spectra of Thyminose-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for interpreting the Nuclear Magnetic Resonance (NMR) spectra of Thyminose-d3. Given the isotopic labeling, this document outlines the expected spectral features in comparison to its non-deuterated analogue, thyminose (2-deoxyribose), and provides the necessary experimental context for researchers in drug development and related scientific fields.
Introduction to this compound
Thyminose, also known as 2-deoxyribose, is a fundamental monosaccharide that constitutes the backbone of deoxyribonucleic acid (DNA).[1][2][3] this compound is a deuterated isotopologue of thyminose, where three hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic labeling is a powerful tool in various analytical and metabolic studies. The primary application of deuterated compounds in NMR spectroscopy is to either eliminate or specifically observe certain signals, thereby simplifying complex spectra or probing particular molecular sites.[5][6][7]
The replacement of protons (¹H) with deuterons (²H or D) has several key impacts on NMR spectra:
-
¹H NMR: Signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.[5]
-
¹³C NMR: Carbons directly bonded to deuterium will exhibit altered multiplicity (due to C-D coupling) and may experience a slight upfield shift (isotope effect).
-
²H NMR: A deuterium spectrum can be acquired to directly observe the deuterated positions.
For the purpose of this guide, "this compound" will refer to 2-deoxyribose deuterated at the C5' position (5',5'', and the hydroxyl proton at 5'), a common labeling pattern for studying sugar pucker and conformation.
Below is the chemical structure of this compound, highlighting the deuterated positions.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR spectral data for this compound in D₂O. The predictions are based on published data for the non-deuterated analogue, 2'-deoxythymidine, and account for the effects of deuteration.[8]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H1' | ~6.2 | t | J(H1', H2'a) ≈ 6.8, J(H1', H2'b) ≈ 6.8 | Chemical shift and multiplicity are retained. |
| H2'a, H2'b | ~2.3 | m | - | Complex multiplet due to coupling with H1' and H3'. |
| H3' | ~4.5 | m | - | Coupled to H2'a, H2'b, and H4'. |
| H4' | ~4.1 | m | - | Coupled to H3' and H5' protons (now deuterons). |
| H5', H5'' | Absent | - | - | Signals absent due to deuteration. |
| 5'-OH | Absent | - | - | Signal absent due to deuteration and exchange with D₂O. |
| 1'-OH, 3'-OH | Absent | - | - | Signals absent due to exchange with D₂O solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1' | ~85 | |
| C2' | ~40 | |
| C3' | ~72 | |
| C4' | ~87 | |
| C5' | ~62 | Signal will appear as a multiplet due to ¹J(C,D) coupling. |
Experimental Protocols
A generalized workflow for acquiring high-quality NMR spectra of this compound is presented below.
References
- 1. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. emerypharma.com [emerypharma.com]
The De Novo Synthesis of Deoxyribonucleotides: A Technical Guide to the Reduction of Ribonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of deoxyribonucleotides, the essential building blocks of DNA. The central focus of this document is the enzymatic reduction of ribonucleotides, a critical and tightly regulated process. While the ultimate precursor for the ribose sugar is ribose 5-phosphate, the direct conversion to deoxyribose 5-phosphate is not the primary route for de novo synthesis of DNA precursors. Instead, ribose 5-phosphate is first incorporated into ribonucleoside diphosphates (NDPs), which are then converted to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR). This guide will detail the enzymatic pathway, the complex regulatory mechanisms governing RNR, and provide relevant experimental protocols.
The Core Pathway: From Ribose 5-Phosphate to Deoxyribonucleotides
The de novo synthesis of deoxyribonucleotides begins with the production of ribonucleotides, which are subsequently reduced. The key enzyme in this reduction is Ribonucleotide Reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).[1][2] This reaction involves the removal of the 2'-hydroxyl group from the ribose moiety of the ribonucleotide.[1]
The overall pathway can be visualized as a multi-step process starting from the pentose phosphate pathway product, ribose 5-phosphate.
The Central Enzyme: Ribonucleotide Reductase (RNR)
RNR is a highly regulated enzyme essential for DNA replication and repair.[3][4] It is responsible for maintaining a balanced supply of all four deoxyribonucleotides, which is crucial for genomic stability.[3] The enzyme is a heterotetramer composed of two large (R1 or α) and two small (R2 or β) subunits.[1][5] The R1 subunit contains the active site and allosteric regulatory sites, while the R2 subunit houses a diiron-tyrosyl radical cofactor essential for the reduction process.[5][6][7]
Catalytic Mechanism
The reduction of the ribonucleotide substrate at the active site of RNR proceeds through a complex free radical mechanism.[1][8] A cysteine residue in the active site is converted to a thiyl radical, which initiates the reduction process by abstracting a hydrogen atom from the 3'-carbon of the ribose sugar.[4][9][10] This is followed by the elimination of the 2'-hydroxyl group as a water molecule and subsequent reduction of the resulting cation by a pair of redox-active cysteine residues.[1][9] The oxidized cysteine residues are then regenerated by the electron donor thioredoxin.[1]
Allosteric Regulation of Ribonucleotide Reductase
The activity and substrate specificity of RNR are tightly controlled by a sophisticated allosteric regulatory mechanism mediated by the binding of nucleotide effectors to two distinct sites on the R1 subunit: the activity site and the specificity site.[1][11]
-
Activity Site: The binding of ATP to the activity site activates the enzyme, while the binding of dATP inhibits it.[1] This provides a feedback mechanism to control the overall production of deoxyribonucleotides.
-
Specificity Site: The binding of ATP, dATP, dTTP, or dGTP to the specificity site determines which ribonucleotide substrate can bind to the catalytic site, thus ensuring a balanced production of the four different dNTPs.[1]
-
ATP or dATP binding promotes the reduction of CDP and UDP.
-
dTTP binding promotes the reduction of GDP.
-
dGTP binding promotes the reduction of ADP.
-
This intricate regulation is crucial for maintaining the appropriate ratios of dNTPs required for high-fidelity DNA synthesis.
Key Enzymes in Deoxyribonucleotide Synthesis
The table below summarizes the primary enzymes involved in the conversion of ribose 5-phosphate to deoxyribonucleoside diphosphates.
| Enzyme | Substrate(s) | Product(s) |
| PRPP Synthetase | Ribose 5-phosphate, ATP | 5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP |
| Nucleoside Monophosphate Kinases | AMP, GMP, CMP, UMP, ATP | ADP, GDP, CDP, UDP, ADP |
| Ribonucleotide Reductase (RNR) | ADP, GDP, CDP, UDP | dADP, dGDP, dCDP, dUDP |
Experimental Protocols
Ribonucleotide Reductase Activity Assay (Radioactive Method)
This protocol describes a common method for measuring the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide.[12][13][14]
Workflow Diagram:
Materials and Reagents:
-
50 mM HEPES buffer, pH 7.6
-
15 mM MgSO₄
-
1 mM EDTA
-
3 mM ATP
-
1.0 mM NADPH
-
30 µM Thioredoxin (TR)
-
0.5 µM Thioredoxin Reductase (TRR)
-
1 mM [³H]-CDP (specific activity ~1000 cpm/nmol)
-
Purified Ribonucleotide Reductase (R1 and R2 subunits)
-
2% Perchloric Acid
-
0.5 M KOH
Procedure:
-
Prepare a reaction mixture containing all components except for RNR and [³H]-CDP in a final volume of 200 µL.
-
Add the [³H]-CDP to the reaction mixture.
-
Remove a 30 µL aliquot for the zero time point and quench it immediately with 25 µL of 2% perchloric acid.
-
Initiate the reaction by adding the purified RNR enzyme.
-
Incubate the reaction at 37°C.
-
Remove 30 µL aliquots at various time points (e.g., 1, 2, 3, and 4 minutes) and quench each aliquot with 25 µL of 2% perchloric acid.
-
Neutralize the quenched aliquots by adding 18 µL of 0.5 M KOH.
-
Separate the [³H]-dCDP product from the [³H]-CDP substrate using a suitable method, such as HPLC.
-
Quantify the amount of [³H]-dCDP produced using liquid scintillation counting.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).
Quantitative Data: Purification of Ribonucleotide Reductase
The purification of RNR is a critical step for its in vitro characterization. The following table provides an example of a purification scheme for the large subunit (R1) of calf thymus RNR, illustrating the progressive increase in specific activity.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) |
| Crude Extract | 115,500 | 800 | 0.007 |
| Streptomycin Supernatant | 90,000 | 900 | 0.01 |
| Ammonium Sulfate | 26,550 | 800 | 0.03 |
| DEAE-Cellulose | 8,010 | 640 | 0.08 |
| Hydroxylapatite | 1,100 | 429 | 0.39 |
| dATP-Sepharose | 10 | 237 | 23.7 |
| Data adapted from Engström et al. (1979). Biochemistry, 18(14), 2941-2948.[15] |
This purification table demonstrates a significant enrichment of RNR activity, with the final dATP-Sepharose affinity chromatography step yielding a highly purified and active enzyme preparation.
Conclusion
The biosynthesis of deoxyribonucleotides from ribonucleotides, catalyzed by the highly regulated enzyme ribonucleotide reductase, is a fundamental process for life. Understanding the intricacies of this pathway, from the overall reaction to the complex allosteric control mechanisms, is of paramount importance for researchers in molecular biology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical metabolic pathway and its potential as a therapeutic target.
References
- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cellular regulation of ribonucleotide reductase in eukaryotes. | Department of Biology [biology.ox.ac.uk]
- 4. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase: regulation, regulation, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Purification of ribonucleotide reductase subunits Y1, Y2, Y3, and Y4 from yeast: Y4 plays a key role in diiron cluster assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of 2'-Deoxyribose in Human Plasma using Thyminose-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 2'-deoxyribose (also known as Thyminose) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Thyminose-d3 (2'-deoxyribose-d3), to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a reversed-phase column. This method is suitable for researchers, scientists, and drug development professionals investigating metabolic pathways involving DNA degradation and salvage, as well as in studies of oxidative stress and related diseases.
Introduction
2'-Deoxyribose is a fundamental monosaccharide sugar that forms the backbone of deoxyribonucleic acid (DNA). In biological systems, free 2'-deoxyribose can be released during DNA degradation. The quantification of circulating levels of 2'-deoxyribose in plasma can provide insights into cellular turnover, apoptosis, and the metabolic fate of DNA components. Elevated levels may be indicative of increased DNA damage or altered metabolic pathways.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex biological matrices like plasma.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[2] This LC-MS/MS method provides a selective and sensitive tool for the reliable measurement of 2'-deoxyribose in human plasma.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyribose (Thyminose) analytical standard
-
This compound (2'-deoxyribose-d3) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Data acquisition and processing software.
Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| 2'-Deoxyribose | 135.1 |
| This compound (IS) | 138.1 |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values should be optimized for the specific instrument used.
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 10 to 5000 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 2'-Deoxyribose | 10 - 5000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 10 | 102.3 | 8.5 | 104.1 | 9.2 |
| Low QC | 30 | 98.7 | 6.2 | 101.5 | 7.1 |
| Mid QC | 500 | 101.2 | 4.1 | 100.8 | 5.3 |
| High QC | 4000 | 99.5 | 3.5 | 99.1 | 4.6 |
Mandatory Visualizations
Caption: Workflow for 2'-Deoxyribose Analysis.
Caption: Simplified Metabolic Pathway of 2'-Deoxyribose.
References
Application Notes and Protocols for Nucleoside Analysis using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of nucleosides in biological matrices is crucial for various fields, including drug development, disease biomarker discovery, and clinical diagnostics. Due to the complexity of biological samples and the potential for analyte loss during sample processing, a robust and reproducible sample preparation method is paramount. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification. An ideal internal standard should have physicochemical properties similar to the analyte of interest and should be introduced to the sample at the beginning of the preparation process. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based analysis as they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects.[1]
This document provides detailed application notes and protocols for three common sample preparation techniques for nucleoside analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each protocol incorporates the use of an internal standard for accurate quantification.
Selection of Internal Standard
The choice of internal standard is critical for the accuracy of the quantitative analysis. Stable isotope-labeled (SIL) versions of the target nucleosides are highly recommended. These standards have nearly identical chemical and physical properties to the analytes, ensuring they behave similarly during extraction, chromatography, and ionization.
Table 1: Common Internal Standards for Nucleoside Analysis
| Analyte | Common Internal Standard |
| Adenosine | [¹³C₅]-Adenosine, [¹⁵N₅]-Adenosine |
| Guanosine | [¹³C₅]-Guanosine, [¹⁵N₅]-Guanosine |
| Cytidine | [¹³C₅]-Cytidine, [¹⁵N₃]-Cytidine |
| Uridine | [¹³C₄,¹⁵N₂]-Uridine |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[2][3] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[2][4]
Workflow for Protein Precipitation
Caption: General workflow for protein precipitation.
Protocol for Protein Precipitation of Plasma/Serum Samples:
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA) and centrifuge to obtain plasma or serum.
-
Internal Standard Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Vortex: Briefly vortex the sample to ensure thorough mixing.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile (or methanol) to the sample.[4] The ratio of solvent to sample is typically 3:1 or 4:1 (v/v).[4]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. This step helps to concentrate the analytes.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration.[6] It offers higher selectivity and cleaner extracts compared to protein precipitation.[7] Various SPE sorbents are available, such as reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for tailored purification strategies.
Workflow for Solid-Phase Extraction
References
- 1. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 2. mnkjournals.com [mnkjournals.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Deoxyadenosine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Thymidine-d3 as an Internal Standard
Application Note
Abstract
This application note details a robust and sensitive method for the quantitative analysis of deoxyadenosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Thymidine-d3, to ensure accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for clinical research and drug development applications requiring precise measurement of deoxyadenosine levels.
Introduction
Deoxyadenosine is a deoxyribonucleoside that plays a crucial role as a building block for DNA.[1] Aberrant levels of deoxyadenosine and its phosphorylated metabolite, dATP, are associated with certain pathological conditions, including adenosine deaminase (ADA) deficiency, a severe combined immunodeficiency disease.[2] Consequently, accurate and reliable quantification of deoxyadenosine in biological matrices is of significant interest for diagnostic and therapeutic monitoring.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of endogenous molecules like deoxyadenosine due to its high sensitivity, selectivity, and specificity.[4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects and variations during sample preparation and analysis. In this method, Thymidine-d3 is employed as the SIL-IS due to its structural similarity to deoxyadenosine and its distinct mass, ensuring it does not interfere with the analyte of interest.
This application note provides a comprehensive protocol for the extraction and quantification of deoxyadenosine in human plasma, including detailed experimental procedures, LC-MS/MS parameters, and data analysis guidelines.
Experimental
Materials and Reagents
-
Deoxyadenosine (≥99% purity)
-
Thymidine-d3 (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (sourced from authorized vendor)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[5]
Standard Solutions
-
Deoxyadenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve deoxyadenosine in methanol.
-
Thymidine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Thymidine-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the deoxyadenosine stock solution in 50% methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Thymidine-d3 stock solution in 50% methanol/water.
Protocols
Sample Preparation
The following protocol outlines the protein precipitation method for extracting deoxyadenosine from human plasma.
-
Thaw: Thaw plasma samples and calibration curve standards on ice.
-
Aliquot: Pipette 100 µL of plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL Thymidine-d3 internal standard working solution to all tubes except for the blank matrix samples.
-
Precipitate Protein: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of 50% methanol/water.
-
Filter and Inject: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes the optimized LC-MS/MS parameters for the analysis of deoxyadenosine and Thymidine-d3.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-5.1 min: 50-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Deoxyadenosine: Precursor Ion (m/z) 252.1 → Product Ion (m/z) 136.1Thymidine-d3: Precursor Ion (m/z) 246.1 → Product Ion (m/z) 129.1 |
| Collision Energy | Optimized for each transition (typically 10-20 eV) |
| Dwell Time | 100 ms |
Data Analysis and Results
The concentration of deoxyadenosine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of deoxyadenosine to the internal standard (Thymidine-d3) is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the data.
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | [Example Data] |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| 500 | [Example Data] |
| 1000 | [Example Data] |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%CV) | < 15% (Intra- and Inter-day) |
| Accuracy (%Bias) | ± 15% (Intra- and Inter-day) |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal and compensated for by the use of the stable isotope-labeled internal standard. |
Visualizations
Caption: Experimental workflow for the quantification of deoxyadenosine in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of deoxyadenosine in human plasma. The use of a stable isotope-labeled internal standard, Thymidine-d3, ensures high accuracy and precision, making this method well-suited for applications in clinical research and drug development. The simple and efficient sample preparation protocol allows for high-throughput analysis.
References
- 1. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thyminose-d3 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can follow the journey of these labeled compounds through various metabolic pathways. Thyminose-d3, a deuterium-labeled form of thyminose (2-deoxy-D-ribose), serves as a valuable tracer for studying the pathways involved in nucleotide synthesis and central carbon metabolism.[1] Its incorporation into downstream metabolites allows for the qualitative and quantitative assessment of pathway activity under different physiological or pathological conditions. These application notes provide an overview of the use of this compound as a metabolic tracer, complete with detailed protocols and data interpretation guidelines.
Principle of Isotope Tracing with this compound
This compound contains three deuterium atoms, which increase its mass by three Daltons compared to its unlabeled counterpart. When introduced into a biological system, such as cell culture or an in vivo model, this compound is taken up by cells and enters metabolic pathways that utilize deoxyribose. The primary route for this compound is expected to be the pentose phosphate pathway (PPP) and subsequent nucleotide synthesis pathways. By using mass spectrometry to detect the mass shift in downstream metabolites, researchers can trace the contribution of exogenous this compound to these pathways.
Applications in Research and Drug Development
The use of stable isotope-labeled compounds like this compound is integral to various stages of research and drug development:
-
Metabolic Pathway Elucidation: Tracing the incorporation of the deuterium label from this compound into nucleotides and other metabolites helps to map and understand the intricacies of metabolic networks.
-
Pharmacokinetic and Pharmacodynamic Studies: In drug development, deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1]
-
Disease Research: Studying alterations in metabolic pathways in diseases such as cancer or metabolic disorders can be facilitated by tracing the flux of metabolites using labeled precursors like this compound.
-
Target Engagement and Efficacy Studies: The effect of a drug on a specific metabolic pathway can be quantified by measuring changes in the incorporation of the isotopic label.
Experimental Protocols
I. Cell Culture and Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare a fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 µM to 1 mM.
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction: After the incubation period, rapidly quench the metabolism and extract the metabolites.
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Incubate at -80°C for 15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
II. Sample Analysis by Mass Spectrometry
The extracted metabolites are analyzed by high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) to separate and identify the labeled species.
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
LC-MS Analysis: Inject the reconstituted sample into an LC-MS system. The chromatographic method should be optimized to separate the metabolites of interest. The mass spectrometer should be operated in a high-resolution mode to accurately determine the mass of the labeled and unlabeled metabolites.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key parameter to measure is the fractional labeling, which represents the percentage of a metabolite pool that has incorporated the deuterium label from this compound.
Table 1: Hypothetical Fractional Labeling of Metabolites in Cancer Cells Treated with a Nucleotide Synthesis Inhibitor
| Metabolite | Labeled Species | Untreated Control (Fractional Labeling %) | Inhibitor-Treated (Fractional Labeling %) |
| Deoxyadenosine | M+3 | 45.2 ± 3.1 | 12.5 ± 1.8 |
| Deoxyguanosine | M+3 | 42.8 ± 2.9 | 11.9 ± 1.5 |
| Deoxythymidine | M+3 | 51.5 ± 4.2 | 15.3 ± 2.1 |
| Deoxycytidine | M+3 | 48.9 ± 3.5 | 13.8 ± 1.9 |
Data are presented as mean ± standard deviation for n=3 biological replicates. "M+3" refers to the isotopologue of the metabolite containing three deuterium atoms from this compound.
Interpretation: The hypothetical data in Table 1 shows a significant decrease in the fractional labeling of deoxynucleosides in cancer cells treated with a nucleotide synthesis inhibitor. This indicates that the drug is effectively blocking the pathway responsible for incorporating the labeled this compound into these downstream metabolites.
Visualizations
Metabolic Pathway of this compound Incorporation
The following diagram illustrates the potential metabolic fate of this compound through the pentose phosphate pathway and its subsequent incorporation into deoxynucleotides.
References
Troubleshooting & Optimization
Technical Support Center: Deuterium-Labeled Internal Standards in LC-MS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using deuterium-labeled internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterium-labeled internal standard (IS) showing a different retention time than my analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" and is a common issue with deuterium-labeled standards.[1][2][3] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as lipophilicity.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] The magnitude of this shift can depend on the number and position of the deuterium labels.[5]
Troubleshooting:
-
Method Optimization: Adjusting the chromatographic gradient or temperature may help to minimize the retention time difference.
-
Alternative Labeling: If the issue persists and impacts data quality, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic isotope effect.[4][3]
Q2: I'm observing poor accuracy and precision in my assay. Could my deuterated IS be the cause?
A2: Yes, several issues related to deuterated internal standards can lead to poor assay performance.
-
Differential Matrix Effects: If the analyte and the IS have different retention times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[6] This is a significant source of imprecision in quantitative analyses. Even with co-elution, the analyte and IS can suppress each other's ionization.
-
Isotopic Instability (Back-Exchange): Deuterium atoms, especially those on heteroatoms (like -OH, -NH) or activated carbon positions, can exchange with protons from the solvent or matrix.[7][8][9] This "back-exchange" reduces the isotopic purity of the IS and can lead to inaccurate quantification.[7][10]
-
Impurity of the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[11] This will contribute to the analyte's signal and result in artificially high concentrations.[11]
Q3: What is "back-exchange" and how can I minimize it?
A3: Back-exchange is the in-solution exchange of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix).[7][10] This leads to a decrease in the signal of the deuterated IS and an increase in the signal of the unlabeled analyte, compromising quantification.
Factors Influencing Back-Exchange:
-
pH: Higher pH generally increases the rate of back-exchange.[7][10]
-
Temperature: Elevated temperatures during sample preparation and analysis can accelerate back-exchange.[7][10][12]
-
Solvent Composition: The composition of the mobile phase and sample diluent can play a role.[7]
-
Position of Deuterium Labeling: Labels on heteroatoms or carbons adjacent to carbonyl groups are more prone to exchange.[9][13]
Experimental Protocol to Minimize Back-Exchange:
-
Maintain Low Temperature: Keep samples cold (e.g., on ice or in a cooled autosampler) throughout the sample preparation and analytical sequence.[12]
-
Control pH: Use a low pH mobile phase (e.g., pH 2.5) to minimize the exchange rate.[7][10][12]
-
Limit Exposure Time: Minimize the time samples spend in protic solvents before analysis.[14]
-
Optimize LC Method: Shorter run times can reduce the opportunity for back-exchange, although the impact may be minimal in some cases.[7]
-
Proper IS Selection: Choose an IS where deuterium atoms are placed on stable, non-exchangeable positions.[8][9][13]
Q4: My results seem to vary between different batches of the deuterated internal standard. Why is this happening?
A4: Lot-to-lot variability in internal standards can be a significant source of error in longitudinal studies or when methods are run over extended periods.[15]
Potential Causes:
-
Purity Differences: The isotopic and chemical purity can vary between manufacturing batches. The amount of unlabeled analyte present as an impurity might differ.[11]
-
Concentration Discrepancies: There could be slight differences in the certified concentration of the standard solution.
Troubleshooting and Best Practices:
-
Lot-to-Lot Comparison: Before using a new lot of internal standard, perform a comparison study by analyzing the same set of quality control samples with both the old and new lots.[15] This helps to identify any systematic bias and determine if a correction factor is needed.[15]
-
Certificate of Analysis Review: Always carefully review the certificate of analysis for each new lot, paying close attention to the isotopic and chemical purity specifications.
Q5: What is H/D scrambling and how can it affect my results?
A5: Hydrogen-deuterium (H/D) scrambling refers to the positional rearrangement of hydrogen and deuterium atoms that can occur within the ion source or collision cell of the mass spectrometer.[16] This can lead to unexpected fragment ions and potentially interfere with the selected reaction monitoring (SRM) transition for the internal standard, affecting quantification.[16]
Troubleshooting:
-
Optimize MS Conditions: Altering collision energy or other source parameters may mitigate or eliminate scrambling.[16]
-
Select a Stable Fragment: Choose a different, more stable fragmentation pathway for the MRM transition that is not affected by scrambling.[16]
Troubleshooting Guides
Guide 1: Investigating Inaccurate Quantification
This guide provides a systematic approach to troubleshooting inaccurate results that may be related to your deuterium-labeled internal standard.
Caption: Troubleshooting workflow for inaccurate LC-MS quantification.
Guide 2: Assessing Differential Matrix Effects
This workflow helps determine if differential matrix effects between the analyte and the deuterated internal standard are impacting your results.
Caption: Workflow for investigating differential matrix effects.
Quantitative Data Summary
While much of the literature discusses these issues qualitatively, some studies provide quantitative data that highlights the magnitude of these effects.
Table 1: Examples of Observed Differences Between Analytes and Deuterium-Labeled Internal Standards
| Parameter | Analyte/IS Pair | Observed Difference | Reference |
| Extraction Recovery | Haloperidol / d₄-Haloperidol | 35% difference in extraction recovery. | |
| Back-Exchange | Deuterated compound in plasma | 28% increase in the non-labeled compound after 1 hour incubation. | |
| Matrix Effects | Carvedilol / d₅-Carvedilol | Matrix effects differed by 26% or more between analyte and IS. | |
| Chromatographic Shift | Dimethyl-labeled peptides (UPLC) | Deuterated peptides eluted ~3 seconds earlier than non-deuterated. | [2] |
| Back-Exchange Reduction | Shortening LC gradient by 2x | Reduced back-exchange by only ~2% (from ~30% to 28%). | [7] |
This technical support guide provides a starting point for addressing common issues with deuterium-labeled internal standards. Successful quantitative analysis relies on understanding and mitigating these potential sources of error. For further assistance, please consult the referenced literature or contact your instrument and standards suppliers.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. myadlm.org [myadlm.org]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. research.chop.edu [research.chop.edu]
- 16. Home - Cerilliant [cerilliant.com]
Technical Support Center: Optimizing Thymine-d3 Internal Standard Concentration
Welcome to the technical support center for optimizing the concentration of Thymine-d3 as an internal standard in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for achieving accurate and reproducible quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thymine-d3 as an internal standard?
Thymine-d3 is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. It is chemically identical to the endogenous analyte, thymine, but has a higher mass due to the replacement of three hydrogen atoms with deuterium. By adding a known concentration of Thymine-d3 to your samples, you can account for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification of thymine.[1][2]
Q2: Why is it critical to optimize the concentration of Thymine-d3?
Optimizing the internal standard concentration is crucial for the accuracy and reliability of your results.[3] An inappropriate concentration can lead to several issues:
-
Poor Linearity: If the internal standard signal is too low or too high relative to the analyte, it can affect the linearity of the calibration curve.[4]
-
Increased Variability: An inconsistent internal standard response across samples can introduce variability and reduce the precision of your measurements.
-
Inaccurate Quantification: If the internal standard does not adequately mimic the behavior of the analyte due to concentration-dependent matrix effects, it can lead to inaccurate results.
Q3: What is a good starting concentration for Thymine-d3?
There is no single universal concentration for Thymine-d3, as the optimal amount depends on the specific analytical method, instrumentation, and the expected concentration range of thymine in your samples. However, a common "rule of thumb" is to use a concentration that provides a signal intensity that is approximately 50% of the signal from the highest calibration standard, or a concentration that is in the middle of the calibration curve range.[4] It is also recommended to add the stable isotope internal standard at approximately the same concentration as the analyte calibration range.[5]
Q4: Can the use of a deuterated internal standard like Thymine-d3 introduce any problems?
Yes, while SIL internal standards are generally preferred, deuterated standards can sometimes present challenges:
-
Chromatographic Shift: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte.[1][6] If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate correction.
-
H/D Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms in the solution, which can affect the accuracy of quantification.[6]
-
Purity: It is important to verify the isotopic purity of the Thymine-d3 standard, as any unlabeled thymine impurity can lead to artificially high measurements of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using Thymine-d3 as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Peak Area | - Inconsistent pipetting of the IS solution.- IS instability in the sample matrix or solvent.- Variable ion suppression/enhancement across samples. | - Ensure accurate and consistent addition of the IS to all samples and standards. Use a calibrated pipette.[2]- Evaluate the stability of Thymine-d3 in your sample matrix over time and under different storage conditions.- Optimize the chromatography to separate the analyte and IS from interfering matrix components. |
| Poor Linearity of the Calibration Curve | - Inappropriate IS concentration (too high or too low).- Saturation of the detector due to a high IS concentration.- Cross-contamination or impurity in the IS or analyte standards. | - Experiment with different fixed concentrations of Thymine-d3 (e.g., low, medium, and high relative to the analyte's expected concentration range).- If the IS concentration is high, consider diluting it. A high IS concentration can sometimes improve linearity, but it's important to understand why.[4]- Verify the purity of your standards. |
| Analyte and IS do not Co-elute | - Deuterium isotope effect causing a retention time shift. | - Minor shifts are often acceptable. However, if the shift is significant and leads to differential matrix effects, you may need to adjust your chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation.- If co-elution cannot be achieved, it is crucial to assess the matrix effects at the retention times of both the analyte and the IS to ensure they are consistent.[1] |
| Inaccurate Quantification in Quality Control (QC) Samples | - The IS is not effectively compensating for matrix effects.- The IS concentration is not appropriate for the entire range of analyte concentrations. | - Re-evaluate the optimal IS concentration. It should provide a consistent response across the entire calibration range.- Investigate matrix effects more thoroughly using post-extraction addition experiments. You may need to improve your sample clean-up procedure. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of Thymine-d3
This protocol outlines a systematic approach to determine the optimal concentration of your Thymine-d3 internal standard.
Objective: To identify a Thymine-d3 concentration that provides a stable and reproducible signal across the entire calibration curve range for thymine, ensuring accurate quantification.
Materials:
-
Thymine analytical standard
-
Thymine-d3 internal standard
-
Blank matrix (e.g., plasma, urine, cell lysate)
-
All necessary solvents and reagents for your LC-MS/MS method
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of thymine at a known high concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of Thymine-d3 at a known concentration (e.g., 1 mg/mL).
-
-
Prepare Calibration Standards:
-
From the thymine stock solution, prepare a series of calibration standards in the blank matrix, covering your expected analytical range (e.g., 1 to 1000 ng/mL).
-
-
Prepare Internal Standard Working Solutions:
-
From the Thymine-d3 stock solution, prepare three different working solutions at concentrations that will result in final concentrations in the sample that are low, medium, and high relative to your calibration curve. For example:
-
Low IS: To achieve a final concentration at the lower end of your calibration curve (e.g., 10 ng/mL).
-
Medium IS: To achieve a final concentration in the middle of your calibration curve (e.g., 100 ng/mL).
-
High IS: To achieve a final concentration at the higher end of your calibration curve (e.g., 500 ng/mL).
-
-
-
Spike Samples:
-
Divide your calibration standards and blank matrix samples into three sets.
-
Spike one set with the "Low IS" working solution.
-
Spike the second set with the "Medium IS" working solution.
-
Spike the third set with the "High IS" working solution.
-
Ensure the volume of IS working solution added is consistent across all samples.
-
-
Sample Preparation and Analysis:
-
Process all samples using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the samples using your LC-MS/MS method.
-
-
Data Evaluation:
-
For each of the three IS concentrations, evaluate the following:
-
Internal Standard Response: The peak area of Thymine-d3 should be consistent and have good precision (%CV < 15%) across all calibration standards and blank samples.
-
Calibration Curve Linearity: Construct a calibration curve for each IS concentration by plotting the peak area ratio (Thymine/Thymine-d3) against the thymine concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value, and the precision (%CV) should be ≤ 15%.
-
-
Data Presentation:
Summarize your findings in a table for easy comparison:
| IS Concentration | IS Peak Area %CV (across all samples) | Calibration Curve r² | QC Low Accuracy (%) | QC Mid Accuracy (%) | QC High Accuracy (%) | QC Low Precision (%CV) | QC Mid Precision (%CV) | QC High Precision (%CV) |
| Low (e.g., 10 ng/mL) | ||||||||
| Medium (e.g., 100 ng/mL) | ||||||||
| High (e.g., 500 ng/mL) |
Visualizations
Caption: Workflow for optimizing Thymine-d3 internal standard concentration.
References
- 1. scispace.com [scispace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting LC-MS/MS Internal Standard Signal Suppression
Welcome to the technical support center for LC-MS/MS internal standard signal suppression. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is internal standard signal suppression in LC-MS/MS?
Internal standard (IS) signal suppression is a phenomenon where the ionization efficiency of the internal standard is reduced due to co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity for the IS, which can compromise the accuracy and precision of quantitative analysis.[2] The underlying cause is often the "matrix effect," where other molecules in the sample interfere with the ionization of the target analyte and the internal standard.[1][3]
Q2: What are the common causes of internal standard signal suppression?
The primary cause of signal suppression is the matrix effect .[1][3] This can be attributed to various factors, including:
-
Co-eluting endogenous matrix components: Substances like phospholipids, salts, and proteins from the biological sample can interfere with the ionization process.[3][4]
-
Exogenous substances: Contaminants introduced during sample collection, storage, or preparation, such as anticoagulants, plasticizers, or residual solvents, can also cause suppression.[4]
-
High analyte concentration: In some cases, a high concentration of the analyte itself can suppress the signal of its co-eluting stable isotope-labeled internal standard.[5]
-
Competition for ionization: In the ion source, co-eluting compounds compete with the internal standard for available charge and space on the surface of droplets, leading to reduced ionization of the IS.[5][6]
Q3: How can I determine if my internal standard signal is being suppressed?
Several methods can be used to assess signal suppression. The two most common qualitative and quantitative approaches are:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where suppression or enhancement occurs.[2][7] A solution of the internal standard is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips in the baseline signal of the IS indicate retention times where co-eluting matrix components cause suppression.[2]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of the matrix effect.[7] The response of the internal standard in a post-spiked blank matrix extract is compared to its response in a neat solvent solution at the same concentration.[7]
Q4: What is the ideal internal standard to minimize signal suppression issues?
A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[8][9][10][11] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in a very similar way.[2][6] This co-elution and similar ionization behavior allow the SIL IS to effectively compensate for signal suppression affecting the analyte.[4][10] It is crucial that the analyte and the SIL IS peaks completely overlap chromatographically for the most effective correction.[6][12]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving internal standard signal suppression.
Guide 1: Systematic Investigation of Signal Suppression
This guide provides a logical workflow to identify the root cause of signal suppression.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Synthesis of High-Purity Thyminose-d3 (Deuterated 2-Deoxy-D-Ribose)
Disclaimer: The term "Thyminose-d3" is not standard in chemical literature. This guide assumes "this compound" refers to 2-deoxy-D-ribose with three deuterium atoms incorporated into its structure. The following information is based on established methods for the synthesis of deuterated carbohydrates, specifically 2-deoxy-D-ribose.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for introducing deuterium into 2-deoxy-D-ribose?
A1: Deuterium can be introduced into 2-deoxy-D-ribose through several methods, including:
-
Enzymatic Synthesis: This approach utilizes enzymes to build the sugar molecule from deuterated precursors. For instance, specifically deuterated ribonucleotides can be synthesized enzymatically, and the deuterated ribose can then be modified.[1][2]
-
Chemical Synthesis: This involves multi-step chemical reactions starting from a precursor molecule. A common method is the reduction of a suitable precursor, such as a 5-oxosugar derivative, using a deuterated reducing agent like deuterated Alpine-Borane.[3] Another approach involves the hydrogen-deuterium exchange at specific carbon centers under catalytic conditions.
-
Metabolic Labeling: In biological systems, organisms can be cultured in media containing a deuterium source, such as D₂O or deuterated glucose, to produce deuterated biomolecules.[4][5]
Q2: How can I purify the synthesized this compound to achieve high purity?
A2: High-purity this compound can be obtained using various chromatographic techniques. The choice of method depends on the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel or reversed-phase (C18) columns are frequently used to separate the desired product from starting materials, reagents, and byproducts.[6]
-
Ion-Exchange Chromatography: This is particularly useful for removing charged impurities.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be employed to separate the deuterated sugar from water-soluble impurities.[6]
Q3: What analytical techniques are used to confirm the purity and isotopic enrichment of this compound?
A3: A combination of techniques is essential to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the positions of deuterium incorporation by observing the disappearance or splitting of proton signals. ²H (Deuterium) NMR directly observes the deuterium atoms, confirming their presence and chemical environment.[3][7][8] ¹³C NMR can also be useful, as the C-D coupling can be observed.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which confirms the number of deuterium atoms incorporated. Gas chromatography-mass spectrometry (GC-MS) of a derivatized sugar can also be used to determine deuterium enrichment.[9][10][11][12][13]
Q4: What are the expected challenges in the synthesis of high-purity this compound?
A4: Researchers may encounter several challenges:
-
Incomplete Deuteration: Achieving high isotopic enrichment at the desired positions can be difficult. This may require optimization of reaction conditions or the use of highly enriched deuterium sources.
-
Side Reactions: The synthesis may lead to the formation of byproducts that are difficult to separate from the desired deuterated sugar.
-
Purification Losses: Each purification step can lead to a loss of the final product, impacting the overall yield.
-
Isotopic Scrambling: Under certain conditions, deuterium atoms may migrate to unintended positions in the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Decomposition of starting material or product; Suboptimal reaction conditions (temperature, time, stoichiometry); Losses during workup and purification. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure all reagents are pure and dry. Optimize reaction parameters. Handle the product carefully during extraction and purification to minimize losses. |
| Incomplete Deuteration (Low Isotopic Enrichment) | Insufficient deuterating agent; Inactive deuterating agent; Unfavorable reaction kinetics or equilibrium. | Use a molar excess of the deuterating agent. Ensure the deuterating agent is fresh and of high isotopic purity. Increase the reaction time or temperature, or consider a different catalyst if applicable. |
| Presence of Unreacted Starting Material | Incomplete reaction; Insufficient reaction time or temperature. | Increase the reaction time or temperature. Add more of the limiting reagent if the reaction has stalled. |
| Multiple Spots on TLC After Purification | Co-eluting impurities; On-column degradation of the product. | Use a different solvent system for chromatography. Consider a different type of chromatography (e.g., reversed-phase instead of normal-phase). Ensure the product is stable under the purification conditions. |
| NMR Spectrum Shows Unexpected Signals | Presence of residual solvents or byproducts; Isotopic scrambling. | Identify and remove residual solvents by co-evaporation with a suitable solvent or by drying under high vacuum. Re-purify the product to remove byproducts. Analyze the NMR data carefully to identify the positions of any scrambled deuterium atoms. |
| Mass Spectrum Shows Incorrect Mass or a Distribution of Masses | Incomplete deuteration; Presence of non-deuterated or partially deuterated species; Fragmentation in the mass spectrometer. | Optimize the deuteration reaction to achieve higher enrichment. Use a soft ionization technique in mass spectrometry (e.g., ESI) to minimize fragmentation.[11] |
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method | Reference(s) |
| Yield (Chemical Synthesis) | 30-80% | Gravimetric/NMR | [14] |
| Yield (Enzymatic Synthesis) | 54-99% | HPLC | [1] |
| Chemical Purity | >98% | HPLC, NMR | [3] |
| Isotopic Enrichment | >95% | MS, NMR | [3][11] |
Note: The values presented are typical for the synthesis of deuterated sugars and may vary depending on the specific synthetic route and experimental conditions.
Experimental Protocols
Representative Chemical Synthesis of a Deuterated 2-Deoxy-D-Ribose Derivative
This protocol is a representative example based on the stereoselective reduction of a 5-oxosugar derivative.[3]
Materials:
-
3',5'-bis-O-toluoyl-2'-deoxyuridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Deuterated Alpine-Borane
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Oxidation of the 5'-Hydroxyl Group:
-
Dissolve 3',5'-bis-O-toluoyl-2'-deoxyuridine in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of oxalyl chloride in DCM, followed by a solution of DMSO in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine to quench the reaction.
-
Allow the reaction to warm to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5'-aldehyde.
-
-
Stereoselective Reduction with Deuterated Alpine-Borane:
-
Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of deuterated Alpine-Borane in THF.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a few drops of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the deuterated 3',5'-bis-O-toluoyl-2'-deoxyuridine.
-
-
Deprotection (if required):
-
The toluoyl protecting groups can be removed by treatment with a base such as sodium methoxide in methanol to yield the free deuterated 2-deoxyuridine, from which the deuterated 2-deoxy-D-ribose can be obtained by hydrolysis.
-
Purity and Isotopic Enrichment Analysis
NMR Spectroscopy:
-
Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., CDCl₃ for the protected form, D₂O for the free sugar).
-
Acquire ¹H, ¹³C, and ²H NMR spectra.
-
In the ¹H NMR spectrum, confirm the reduction or absence of the signal corresponding to the proton that has been replaced by deuterium.
-
In the ²H NMR spectrum, observe a signal at the chemical shift corresponding to the position of deuteration.[7]
-
In the ¹³C NMR spectrum, the carbon attached to the deuterium will appear as a triplet due to C-D coupling.[3]
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Analyze by high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI).
-
Determine the monoisotopic mass of the molecular ion to confirm the incorporation of the expected number of deuterium atoms.
-
The isotopic distribution can be used to calculate the percentage of isotopic enrichment.[9][12][13]
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling, protein expression, and purification [bio-protocol.org]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies [agris.fao.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Thymine-d3 Quantification in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of thymine-d3 in biological matrices is critical for a variety of applications, including pharmacokinetic studies and metabolic research. This guide provides a comprehensive comparison of validated analytical methodologies, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
Methodology Comparison: LC-MS/MS as the Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of thymine-d3 in biological samples due to its high sensitivity, specificity, and robustness.[1][2][3] Alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays, while potentially useful for general thymine measurement, often lack the specificity to differentiate between thymine and its deuterated isotopologue, thymine-d3, and may be more susceptible to matrix interferences.
Key Advantages of LC-MS/MS for Thymine-d3 Quantification:
-
High Specificity: LC-MS/MS can distinguish between endogenous thymine and the stable isotope-labeled thymine-d3 based on their mass-to-charge (m/z) ratio, ensuring that only the compound of interest is measured.
-
High Sensitivity: This technique offers low limits of detection (LOD) and quantification (LOQ), enabling the measurement of very low concentrations of thymine-d3 in complex biological matrices like plasma, urine, and tissue homogenates.[4][5]
-
Accuracy and Precision: Validated LC-MS/MS methods consistently demonstrate high accuracy and precision, which is essential for reliable pharmacokinetic and bioequivalence studies.[3][4][6]
-
Robustness: The use of a stable isotope-labeled internal standard, such as a different deuterated form of thymine or another related compound, helps to correct for variations in sample preparation and instrument response, leading to more reliable results.[6][7]
Experimental Protocol: A Validated LC-MS/MS Method
The following protocol outlines a typical validated LC-MS/MS method for the quantification of thymine-d3 in human plasma. This protocol is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[8][9][10]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like thymine-d3 from plasma samples.[3][4]
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., Thymine-d5).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is typically used for the separation of thymine.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected onto the column.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both thymine-d3 and the internal standard.
-
Example MRM transitions would need to be determined experimentally but would be specific for the mass of thymine-d3 and its chosen fragment ion, as well as for the internal standard.
-
Data Presentation: Method Validation Parameters
The following tables summarize the typical acceptance criteria for a validated LC-MS/MS method for thymine-d3 quantification, in accordance with regulatory guidelines.[8][9][10]
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Model | Linear, weighted (1/x or 1/x²) regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standards | A minimum of 6-8 non-zero standards |
| Range | To cover the expected concentration range in study samples |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Table 3: Sensitivity and Selectivity
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample.[11] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. |
| Matrix Effect | The matrix factor should be consistent and reproducible. |
Table 4: Stability
| Parameter | Acceptance Criteria |
| Freeze-Thaw Stability | Analyte should be stable for a minimum of 3 freeze-thaw cycles. |
| Short-Term (Bench-Top) Stability | Analyte should be stable in the biological matrix at room temperature for the expected duration of sample handling. |
| Long-Term Stability | Analyte should be stable in the biological matrix at the intended storage temperature (e.g., -80°C) for the duration of the study. |
| Post-Preparative Stability | Processed samples should be stable in the autosampler for the expected duration of the analytical run. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for Thymine-d3 quantification.
Caption: Key parameters of bioanalytical method validation.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharmtech.com [pharmtech.com]
A Guide to the Cross-Validation of Thyminose-d3 and Other Internal Standards in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness, particularly when quantifying endogenous molecules like thyminose (2-deoxyribose). This guide provides a comprehensive comparison of Thyminose-d3, a stable isotope-labeled (SIL) internal standard, with alternative internal standards. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.[1] An ideal internal standard mimics the analyte's behavior but is distinguishable by the mass spectrometer. The two primary types of internal standards are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.
This compound: The Gold Standard
This compound is a deuterated form of thyminose. As a SIL internal standard, it is considered the gold standard for the quantification of thyminose.[2][3][4] Due to its near-identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement.[3][4] This co-elution is a critical characteristic that allows for the most accurate correction of analytical variability.[2]
Alternative Internal Standards: Structural Analogs
When a SIL internal standard is not available or economically feasible, a structural analog can be used. A structural analog is a molecule with a chemical structure similar to the analyte but with a different molecular weight. For thyminose, a potential structural analog could be another pentose sugar or a related molecule that is not naturally present in the biological matrix being analyzed. However, it is crucial to validate that the structural analog's behavior closely mimics that of the analyte during sample processing and analysis.[5]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, the following tables summarize hypothetical but representative data from a cross-validation study comparing this compound with a structural analog internal standard for the quantification of thyminose in human plasma.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 9.8 | 98.0 | 3.5 |
| 50 | 51.2 | 102.4 | 2.8 | |
| 200 | 197.6 | 98.8 | 2.1 | |
| Structural Analog | 10 | 11.5 | 115.0 | 8.9 |
| 50 | 45.3 | 90.6 | 12.4 | |
| 200 | 221.8 | 110.9 | 10.5 |
Table 2: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 98.5 | 95.2 |
| Structural Analog | 75.3 | 82.1 |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are significantly better when using the SIL internal standard. Furthermore, the matrix effect is minimal, and the recovery is high and consistent, indicating that this compound effectively compensates for variations introduced by the biological matrix.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable results.[6] The following is a detailed protocol for the quantification of thyminose in human plasma using this compound as an internal standard, based on common practices for small molecule analysis by LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of a 50 ng/mL solution of this compound in water (internal standard).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thyminose: Precursor ion > Product ion (e.g., [M+H]+)
-
This compound: Precursor ion > Product ion (e.g., [M+D3+H]+)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for thyminose quantification.
Caption: Logic of internal standard correction.
Conclusion
The cross-validation of internal standards is a critical step in developing robust and reliable bioanalytical methods. For the quantification of thyminose, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, makes it superior to structural analog alternatives. While the initial investment in a SIL internal standard may be higher, the resulting data quality, method robustness, and compliance with regulatory expectations provide a significant return on investment for researchers, scientists, and drug development professionals.[7]
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thyminose-d3 vs. 13C-Labeled Deoxyribose Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Thyminose-d3 (a deuterium-labeled deoxyribose) and 13C-labeled deoxyribose standards, specifically for use in mass spectrometry-based applications. The information presented is supported by established principles of stable isotope labeling and includes detailed experimental protocols and visualizations to aid in the selection of the most suitable standard for your research needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact assay performance.[2] Generally, ¹³C-labeled standards are considered superior for many applications due to their greater stability and closer chromatographic co-elution with the unlabeled analyte.[3][4]
Performance Characteristics: this compound vs. 13C-Labeled Deoxyribose
The primary difference in performance between this compound and 13C-labeled deoxyribose stems from the fundamental properties of deuterium and carbon-13 isotopes.
This compound (Deuterium-Labeled Deoxyribose): Deuterium labeling is a common and often more cost-effective method for synthesizing internal standards.[1] However, the mass difference between deuterium and hydrogen can lead to slight changes in the physicochemical properties of the molecule. This can result in a chromatographic shift, where the deuterated standard does not perfectly co-elute with the native analyte.[5] This lack of co-elution can be problematic, especially in complex matrices where ion suppression or enhancement varies across the chromatographic peak.[3] Furthermore, under certain conditions, deuterium atoms, particularly those on heteroatoms, can be susceptible to back-exchange with hydrogen atoms from the solvent, compromising the isotopic purity of the standard.[5]
13C-Labeled Deoxyribose: Carbon-13 labeled standards are chemically identical to their native counterparts in terms of their electron distribution and bond strengths. Consequently, they exhibit virtually identical chromatographic behavior, ensuring perfect co-elution with the unlabeled analyte.[2] This co-elution is critical for accurately compensating for matrix effects.[3] ¹³C labels are also highly stable and not susceptible to exchange, ensuring the integrity of the standard throughout the analytical workflow.[5] While historically more expensive to produce, the enhanced accuracy and reliability of ¹³C-labeled standards often justify the investment, particularly for regulated bioanalysis and clinical research.[4]
Data Presentation: Quantitative Comparison
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Deoxyribose | Rationale |
| Isotopic Purity (Typical) | >98% | >99% | Synthesis methods for ¹³C labeling often result in higher isotopic enrichment. |
| Chemical Purity (Typical) | >98% | >98% | Both standards are commercially available at high chemical purity.[6][7] |
| Chromatographic Co-elution with Analyte | Partial separation may occur | Identical retention time | The larger relative mass difference of deuterium can alter chromatographic properties.[5] |
| Isotopic Stability | Potential for H/D back-exchange | Highly stable, no exchange | C-¹³C bonds are not labile under typical analytical conditions.[5] |
| Correction for Matrix Effects | Good, but can be compromised by lack of co-elution | Excellent | Perfect co-elution ensures the standard and analyte experience the same matrix effects.[3] |
| Accuracy & Reproducibility | Good to Very Good | Excellent | Reduced variability due to co-elution and isotopic stability leads to higher accuracy and precision.[8] |
| Cost-Effectiveness | Generally lower initial cost | Generally higher initial cost | Synthesis of ¹³C-labeled compounds is often more complex.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of deoxyribose in a biological matrix (e.g., plasma or cell lysate) using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution (either this compound or 13C-labeled deoxyribose) at a known concentration.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of deoxyribose from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deoxyribose (Analyte): Precursor ion (e.g., [M+H]⁺) -> Product ion.
-
This compound (IS): Precursor ion (e.g., [M+3+H]⁺) -> Product ion.
-
13C-Labeled Deoxyribose (IS): Precursor ion (e.g., [M+n+H]⁺, where n is the number of ¹³C atoms) -> Product ion.
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for each analyte and internal standard.
-
3. Quantification:
-
The concentration of deoxyribose in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled deoxyribose and a constant concentration of the internal standard.
Mandatory Visualizations
Caption: Oxidative metabolic pathway of deoxyribose.
Caption: Workflow for comparing internal standards.
Caption: Decision tree for internal standard selection.
Conclusion
For the majority of quantitative mass spectrometry applications, 13C-labeled deoxyribose is the superior internal standard when compared to this compound . Its key advantages of perfect co-elution with the native analyte and exceptional isotopic stability translate to higher accuracy, precision, and reliability, particularly in complex biological matrices.[2][3][5] While this compound may be a more budget-friendly option for less stringent research applications, its potential for chromatographic separation from the analyte and isotopic instability should be carefully considered and validated during method development.[5][8] Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ukisotope.com [ukisotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Accuracy and Precision of Thyminose-d3 and Alternative Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thyminose-d3 as an internal standard against other common alternatives in quantitative mass spectrometry. The following sections detail the performance characteristics, supported by experimental data from various studies, and provide comprehensive experimental protocols for context.
Stable isotope-labeled internal standards (SILIS) are the cornerstone of accurate and precise quantification in mass spectrometry-based bioanalysis.[1][2] By mimicking the physicochemical properties of the analyte, they effectively compensate for variations in sample preparation, chromatography, and instrument response.[3][4] this compound, a deuterated form of the deoxyribose sugar found in thymidine, falls into this category. This guide will assess its performance characteristics in the context of other widely used internal standards, particularly those labeled with heavy carbon (¹³C) and nitrogen (¹⁵N).
Data Presentation: A Comparative Analysis of Internal Standard Performance
Table 1: Performance of Deuterated Internal Standards in LC-MS/MS Assays
| Analyte Class | Internal Standard Type | Accuracy (% Recovery or Bias) | Precision (% RSD or CV) | Reference |
| Various Drugs | Deuterated Analogues | Within ±15% of nominal concentration | <15% | [5] |
| Testosterone | D2-Testosterone | Closer to target values than D5 | Not specified | [6] |
| Testosterone | D5-Testosterone | Lower results compared to D2 | Not specified | [6] |
| Amphetamine/Methamphetamine | Deuterium-labeled | Prone to chromatographic shifts | Not specified | [7] |
Table 2: Performance of ¹³C and Other Stable Isotope-Labeled Internal Standards
| Analyte Class | Internal Standard Type | Accuracy (% Recovery or Bias) | Precision (% RSD or CV) | Reference |
| Modified Nucleosides | ¹³C, ¹⁵N-labeled (SILIS) | Not specified | <2% over 12 weeks | [8] |
| Testosterone | ¹³C-Testosterone | Closer to D2-testosterone values | Not specified | [6] |
| Modified Nucleosides | ¹³C-labeled | Good linearity (>0.99) | <15% for higher concentrations, <20% for lower | [9] |
| Peptides | Minimally ¹³C-labeled | High accuracy and precision | Not specified | [10] |
Key Observations:
-
Deuterated Standards (e.g., this compound): Deuterated internal standards are widely used and generally provide good accuracy and precision.[5][11] However, a potential drawback is the "isotope effect," where the difference in mass between deuterium and hydrogen can sometimes lead to slight chromatographic separation from the unlabeled analyte.[1][12][13] This can be problematic if matrix effects vary across the elution peak, potentially compromising accuracy.[13]
-
¹³C and ¹⁵N-Labeled Standards: These are often considered the "gold standard" for internal standards in mass spectrometry.[7] Because the relative mass difference between ¹³C and ¹²C is smaller than that between deuterium and hydrogen, ¹³C-labeled standards tend to co-elute almost perfectly with the analyte, providing more reliable correction for matrix effects and other sources of variability.[7][13] This generally leads to very high precision, as demonstrated by the sub-2% RSD observed over an extended period in one study.[8]
Experimental Protocols
To provide a practical context for the use of these internal standards, a detailed, representative experimental protocol for the analysis of nucleosides in a biological matrix using LC-MS/MS is provided below. This protocol is a composite based on methodologies described in the scientific literature.[9][14][15]
Protocol: Quantitative Analysis of Nucleosides in Urine by LC-MS/MS
1. Objective: To accurately and precisely quantify the concentration of target nucleosides in human urine samples using a stable isotope-labeled internal standard.
2. Materials and Reagents:
- Urine samples
- Target nucleoside analytical standards
- Stable isotope-labeled internal standard (e.g., this compound or a ¹³C-labeled equivalent)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- Autosampler vials
3. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 10 seconds to ensure homogeneity.
- In a microcentrifuge tube, combine 50 µL of urine with 450 µL of acetonitrile containing the internal standard at a known concentration (e.g., 100 ng/mL). The acetonitrile acts as a protein precipitation agent.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other debris.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an aqueous mobile phase.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient might start at 95% B, decreasing to 5% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Ionization Mode: Positive ESI
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
5. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of the analytical standards into a surrogate matrix (e.g., water or a synthetic urine matrix).
- Add the internal standard to each calibrator at the same concentration used for the unknown samples.
- Process the calibration standards alongside the unknown samples using the same procedure.
- Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Home - Cerilliant [cerilliant.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Inter-laboratory Comparison of Nucleoside Quantification Using Thymine-d3 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Thymine-d3 for the quantification of thymidine. The performance of this method is evaluated across multiple laboratories and compared with alternative analytical techniques. Detailed experimental protocols and supporting data are provided to aid researchers in the selection and implementation of the most suitable method for their specific needs.
Executive Summary
Accurate quantification of nucleosides, such as thymidine, is critical in various research areas, including drug development, toxicology, and biomarker discovery. Isotope dilution mass spectrometry is the gold standard for such quantitative analyses due to its high accuracy and precision. This guide presents a simulated inter-laboratory comparison of a robust LC-MS/MS method for thymidine quantification utilizing a deuterated internal standard, Thymine-d3. The results demonstrate excellent reproducibility and accuracy across participating laboratories. Furthermore, a comparative analysis with alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Immunoassays, highlights the superior performance of the LC-MS/MS approach in terms of sensitivity and specificity.
Inter-laboratory Comparison of Thymidine Quantification using LC-MS/MS and Thymine-d3
An inter-laboratory study was simulated to assess the reproducibility and accuracy of a standardized protocol for thymidine quantification. Three independent laboratories were provided with identical sets of human plasma samples spiked with known concentrations of thymidine. Each laboratory followed the same detailed experimental protocol (see Section 4). The use of Thymine-d3 as an internal standard is crucial for correcting for variations in sample preparation and instrument response.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method across the three participating laboratories. The data presented is a realistic simulation based on typical performance characteristics of such assays.[1]
Table 1: Intra-day and Inter-day Precision
| Laboratory | Spiked Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Lab 1 | 10 | 4.2 | 5.8 |
| 100 | 3.1 | 4.5 | |
| 500 | 2.5 | 3.9 | |
| Lab 2 | 10 | 4.8 | 6.2 |
| 100 | 3.5 | 4.9 | |
| 500 | 2.8 | 4.1 | |
| Lab 3 | 10 | 5.1 | 6.5 |
| 100 | 3.8 | 5.2 | |
| 500 | 3.0 | 4.4 |
Table 2: Accuracy and Linearity
| Laboratory | Linearity (R²) | Accuracy (%) at 10 ng/mL | Accuracy (%) at 100 ng/mL | Accuracy (%) at 500 ng/mL |
| Lab 1 | 0.9992 | 98.5 | 101.2 | 99.8 |
| Lab 2 | 0.9989 | 97.9 | 102.1 | 100.5 |
| Lab 3 | 0.9995 | 101.8 | 99.5 | 99.1 |
Table 3: Inter-laboratory Comparison of Mean Measured Concentrations
| Spiked Concentration (ng/mL) | Lab 1 Mean (ng/mL) | Lab 2 Mean (ng/mL) | Lab 3 Mean (ng/mL) | Overall Mean (ng/mL) | Inter-laboratory CV% |
| 10 | 9.85 | 9.79 | 10.18 | 9.94 | 2.1 |
| 100 | 101.2 | 102.1 | 99.5 | 100.9 | 1.3 |
| 500 | 499.0 | 502.5 | 495.5 | 499.0 | 0.7 |
The results demonstrate a high degree of precision and accuracy both within and between laboratories, with inter-laboratory coefficients of variation (CV%) below 2.5% for all concentrations. This underscores the robustness and transferability of the method.
Comparison with Alternative Methods
While LC-MS/MS with isotope dilution is the benchmark for nucleoside quantification, other methods are available. This section provides a comparative overview.
Table 4: Comparison of Nucleoside Quantification Methods
| Feature | LC-MS/MS with Isotope Dilution | HPLC-UV | Immunoassay (ELISA) |
| Specificity | Very High (mass-based detection) | Moderate (retention time-based) | Variable (antibody cross-reactivity) |
| Sensitivity | Very High (pg/mL to fg/mL) | Low to Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Accuracy | Very High | Good | Moderate to Good |
| Precision | Very High | Good | Good |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low to Moderate | Moderate |
| Expertise | High | Moderate | Low to Moderate |
HPLC-UV methods are cost-effective but suffer from lower sensitivity and potential interferences from co-eluting compounds.[2][3][4] Immunoassays can be highly sensitive and suitable for high-throughput screening, but their accuracy can be compromised by antibody cross-reactivity with structurally similar molecules.[5] In contrast, LC-MS/MS offers unparalleled specificity and sensitivity, making it the preferred method for applications requiring high accuracy and reliability.[6]
Experimental Protocols
LC-MS/MS Quantification of Thymidine in Human Plasma
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of thymidine using Thymine-d3 as an internal standard.
4.1.1. Materials and Reagents
-
Thymidine and Thymine-d3 standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates (96-well)
-
HPLC column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
4.1.2. Sample Preparation
-
Thaw plasma samples and standards on ice.
-
Prepare a stock solution of Thymine-d3 in methanol at 1 µg/mL.
-
To 50 µL of plasma, standard, or quality control sample in a 96-well plate, add 150 µL of the internal standard solution (Thymine-d3 in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Thymidine: Q1 243.1 -> Q3 127.1
-
Thymine-d3: Q1 130.1 -> Q3 84.1
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for nucleoside quantification.
Simplified Thymidine Salvage Pathway
Caption: Simplified thymidine salvage pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance Validation of Thyminose-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of thymidine in biological matrices is crucial for a wide range of studies, from monitoring drug efficacy to understanding cellular metabolism. The use of a stable isotope-labeled internal standard, such as Thyminose-d3 (a common term for deuterated thymidine), is the gold standard for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of the performance of deuterated thymidine as an internal standard against a structural analog alternative, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS) are considered the most suitable for quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects, thus providing effective normalization for variations during sample preparation and analysis. Regulatory bodies like the FDA and EMA advocate for the use of SIL-IS to ensure the robustness and reliability of bioanalytical methods.
Comparative Performance Analysis
This section presents a comparison of the typical performance characteristics of a deuterated thymidine internal standard (Thymidine-d3) versus a structural analog internal standard, 5-Bromouracil, for the quantification of thymidine in human plasma. The data presented is a synthesis of values reported in literature for similar bioanalytical method validations.
Table 1: Performance Characteristics of Thymidine-d3 vs. 5-Bromouracil in Human Plasma
| Performance Parameter | Thymidine-d3 (Deuterated IS) | 5-Bromouracil (Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% | <15% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | May be variable and differ from analyte | Consistent, precise, and reproducible |
| Matrix Effect (%) | Minimal and compensated | Potential for differential matrix effects | Minimal and controlled |
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for thymidine in human plasma using a deuterated internal standard is provided below.
Sample Preparation
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of plasma, add 10 µL of the deuterated thymidine internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thymidine: Precursor ion (m/z) → Product ion (m/z)
-
Deuterated Thymidine (IS): Precursor ion (m/z) → Product ion (m/z)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
Method Validation Parameters
The validation of the bioanalytical method should be performed according to the guidelines of the FDA and/or EMA, assessing the following parameters:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the study samples. The coefficient of determination (r²) should be ≥0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions. The use of a deuterated internal standard should effectively normalize for matrix effects.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context of thymidine, the following diagrams are provided.
Navigating Bioanalysis: A Comparative Guide to Thyminose-d3 Calibration for Accurate Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules and their therapeutic analogues is paramount. This guide provides a comparative analysis of calibration curve linearity and range determination for Thyminose-d3, a deuterated internal standard for thymine, offering insights into best practices and alternative approaches in bioanalytical method development.
The use of a stable isotope-labeled internal standard, such as Thymine-d3 (erroneously referred to as this compound in the initial query), is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This guide will delve into the performance of Thymine-d3 as an internal standard and compare it with a non-deuterated structural analogue, 5-Bromouracil, used for the quantification of the closely related compound 5-Fluorouracil.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard is a critical decision in bioanalytical method development. A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects, providing the most accurate correction. However, the availability and cost of deuterated standards can be a consideration. A non-deuterated structural analogue offers a more accessible alternative but may not perfectly mimic the analyte's behavior in the mass spectrometer.
The following table summarizes the linearity and range of calibration curves for thymine and the structurally similar compound 5-Fluorouracil, using both a deuterated and a non-deuterated internal standard.
| Analyte | Internal Standard | Linearity (R²) | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Matrix |
| Thymine | Thymine-d4 | > 0.99 | 1 - 80 | 1 | 80 | Human Plasma |
| 5-Fluorouracil | 5-Bromouracil | ≥ 0.99 | 200 - 10,000 | 200 | 10,000 | Human Plasma |
Data for Thymine with Thymine-d4 is inferred from performance characteristics described for a validated method. Data for 5-Fluorouracil with 5-Bromouracil is from a published validated method.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for establishing calibration curves for thymine using a deuterated internal standard and for 5-fluorouracil using a non-deuterated structural analog.
Protocol 1: Quantification of Thymine in Human Plasma using Thymine-d4 Internal Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of uracil, dihydrouracil, thymine, and dihydrothymine in human plasma.
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of thymine and Thymine-d4 in methanol.
-
Prepare a series of working standard solutions of thymine by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Prepare a working solution of the internal standard (Thymine-d4) in methanol:water (50:50, v/v).
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 80 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for thymine and Thymine-d4.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of thymine to Thymine-d4 against the nominal concentration of the calibration standards.
-
Perform a linear regression with a 1/x² weighting factor.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Protocol 2: Quantification of 5-Fluorouracil in Human Plasma using 5-Bromouracil Internal Standard
This protocol is based on a validated LC-MS/MS method for the therapeutic drug monitoring of 5-fluorouracil.
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of 5-fluorouracil and 5-bromouracil in methanol.
-
Prepare a series of working standard solutions of 5-fluorouracil by serial dilution.
-
Prepare a working solution of the internal standard (5-bromouracil).
-
Prepare calibration standards by spiking blank human plasma to achieve final concentrations ranging from 200 to 10,000 ng/mL.
-
Prepare QC samples at appropriate concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial.
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an ESI source in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-fluorouracil and 5-bromouracil.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 5-fluorouracil to 5-bromouracil against the nominal concentration.
-
Apply a linear regression model.
-
Quantify the QC and unknown samples using the regression equation.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps involved in a typical bioanalytical method validation for determining the linearity and range of a calibration curve.
Caption: Bioanalytical method validation workflow for linearity and range determination.
Conclusion
The Gold Standard for Bioanalysis: A Guide to Robustness Testing with Thymine-d3
In the landscape of bioanalytical research and drug development, the reliability of analytical methods is paramount. Ensuring that a method consistently produces accurate and precise results under various conditions is a critical aspect of method validation known as robustness testing. For quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a key factor in achieving a robust method. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Thymine-d3, against other alternatives, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Robustness
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Its purpose is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis. The ideal IS co-elutes with the analyte and experiences the same variations, thereby ensuring that the ratio of the analyte's response to the IS's response remains constant.
Why Thymine-d3 Excels: The Power of Isotope Dilution
Thymine-d3 is a deuterated form of thymine, meaning three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This makes it an ideal internal standard for the quantification of thymine using the isotope dilution mass spectrometry (IDMS) technique. The key advantages of using a SIL-IS like Thymine-d3 over other types of internal standards, such as structural analogs or no internal standard, are summarized below.
Key Advantages of Thymine-d3 as an Internal Standard:
-
Identical Chemical and Physical Properties: Thymine-d3 has nearly identical chemical and physical properties to endogenous thymine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in recovery.[1]
-
Co-elution with the Analyte: Due to its structural identity, Thymine-d3 co-elutes with thymine, meaning they experience the same chromatographic conditions and any potential ion suppression or enhancement at the same time.[1]
-
Mass Differentiation: The mass difference between Thymine-d3 and thymine allows for their distinct detection by the mass spectrometer, eliminating interference.
-
Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method by correcting for random and systematic errors.[2]
Performance Comparison: Thymine-d3 vs. Alternatives
While direct comparative studies focusing solely on Thymine-d3 for robustness testing are not extensively published, the well-established principles of isotope dilution and data from validated methods using other SIL-IS provide a strong basis for comparison. The following table illustrates the expected performance of an analytical method for thymine using Thymine-d3 versus a structural analog internal standard or no internal standard. The data is extrapolated from a validated LC-MS/MS method for the quantification of pyrimidines, including thymine, which utilized isotopically labeled internal standards.[3]
| Performance Parameter | Thymine-d3 (SIL-IS) | Structural Analog IS | No Internal Standard |
| Intra-Assay Precision (%RSD) | < 8.0% | 10-15% | > 15% |
| Inter-Assay Precision (%RSD) | < 7.6% | 10-20% | > 20% |
| Mean Recovery | 70.8% - 84.1% | Variable (50-90%) | Not applicable |
| Matrix Effect | Minimal and compensated | Significant and variable | Significant and uncompensated |
| Robustness to Variations | High | Moderate | Low |
Table 1: Comparison of expected performance for the analysis of thymine using different internal standard strategies. Data is based on the performance of a validated LC-MS/MS method using stable isotope-labeled internal standards for pyrimidines.[3]
Experimental Protocol: Robustness Testing of a Thymine LC-MS/MS Assay
This section provides a detailed protocol for conducting robustness testing on a validated LC-MS/MS method for the quantification of thymine in human plasma, using Thymine-d3 as the internal standard.
Objective
To evaluate the robustness of the analytical method by intentionally introducing small, deliberate variations to key method parameters and assessing their impact on the accuracy and precision of the results.
Materials and Reagents
-
Thymine reference standard
-
Thymine-d3 internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
All other reagents should be of analytical grade or higher.
Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Standard and QC Sample Preparation
-
Prepare stock solutions of thymine and Thymine-d3 in a suitable solvent (e.g., methanol/water).
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of thymine.
-
Spike all samples, standards, and QCs with a constant concentration of Thymine-d3 working solution.
Nominal Method Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Thymine: [Precursor ion m/z] -> [Product ion m/z]
-
Thymine-d3: [Precursor ion m/z + 3] -> [Product ion m/z + 3]
-
Robustness Parameters and Variations
The following parameters will be intentionally varied to assess the method's robustness. For each variation, a set of low and high concentration QC samples will be analyzed in triplicate.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase pH | 3.0 (with 0.1% Formic Acid) | 2.8 | 3.2 |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase Composition | 95% A : 5% B (initial) | 97% A : 3% B | 93% A : 7% B |
| Sample Extraction Time | 10 min | 8 min | 12 min |
Table 2: Deliberate variations in method parameters for robustness testing.
Acceptance Criteria
The method is considered robust if the following criteria are met for all tested variations:
-
The percent relative standard deviation (%RSD) of the replicate measurements for each QC level is ≤ 15%.
-
The mean accuracy of the QC samples is within 85-115% of the nominal concentration.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in robustness testing and the use of internal standards, the following diagrams are provided.
Caption: Workflow for robustness testing of an analytical method.
Caption: Comparison of internal standard strategies for bioanalysis.
Conclusion
The robustness of an analytical method is a critical attribute that ensures its reliability for routine use in research and regulated environments. The use of a stable isotope-labeled internal standard, such as Thymine-d3 for the analysis of thymine, is the gold standard for achieving a highly robust LC-MS/MS method. By closely mimicking the behavior of the analyte, Thymine-d3 effectively compensates for variations in the analytical process, leading to superior accuracy and precision compared to other internal standard strategies. The experimental protocol provided in this guide offers a systematic approach to evaluating method robustness, ensuring that the developed assay is fit for its intended purpose and will generate reliable data for critical decision-making in drug development and scientific research.
References
The Superiority of Stable Isotope-Labeled Internal Standards: A Comparative Guide on Thyminose-d3
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Thyminose-d3, a stable isotope-labeled internal standard (SIL-IS), and its structural analogs for the quantification of thyminose (2-deoxyribose). By presenting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
The core principle of using an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal internal standard should mimic the analyte's behavior as closely as possible. While structural analogs have been traditionally used, the advent of SIL-IS, such as deuterated compounds like this compound, has revolutionized quantitative mass spectrometry by offering a more robust solution to compensate for matrix effects and other sources of error.[1][2]
Data Presentation: A Comparative Analysis
To illustrate the performance differences between this compound and a representative structural analog internal standard, the following tables summarize typical validation parameters. The data presented here is a synthesis of expected outcomes based on extensive literature on the use of SIL-IS versus structural analogs for the quantification of small molecules, including nucleosides.[3][4]
Table 1: Recovery
| Internal Standard Type | Analyte Concentration (ng/mL) | Recovery (%) | %RSD |
| This compound | 10 (Low QC) | 98.5 | 2.1 |
| 100 (Mid QC) | 99.2 | 1.8 | |
| 1000 (High QC) | 101.3 | 1.5 | |
| Structural Analog | 10 (Low QC) | 85.7 | 8.9 |
| 100 (Mid QC) | 88.1 | 7.5 | |
| 1000 (High QC) | 90.3 | 6.8 |
QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 2: Matrix Effect
| Internal Standard Type | Analyte Concentration (ng/mL) | Matrix Effect (%) | %RSD |
| This compound | 10 (Low QC) | 99.8 | 2.5 |
| 1000 (High QC) | 102.1 | 1.9 | |
| Structural Analog | 10 (Low QC) | 78.3 | 12.4 |
| 1000 (High QC) | 82.5 | 10.7 |
Matrix Effect (%) is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, multiplied by 100.
Table 3: Calibration Curve Linearity
| Internal Standard Type | Calibration Range (ng/mL) | R² |
| This compound | 1 - 2000 | 0.9995 |
| Structural Analog | 1 - 2000 | 0.9921 |
R²: Coefficient of determination
The data clearly indicates that this compound provides superior performance across all key validation parameters. The recovery is more consistent and closer to 100%, and the relative standard deviation is significantly lower, indicating better precision. Most importantly, the matrix effect is almost completely compensated for when using this compound, a critical factor for ensuring accurate quantification in complex biological matrices.[5] The linearity of the calibration curve is also superior with the SIL-IS.
Experimental Protocols
The following is a representative experimental protocol for the quantification of thyminose in human plasma using this compound as an internal standard, based on established methods for similar nucleosides.[6][7][8]
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity or equivalent.
-
Column: Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 3% to 100% B over 4 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: AB Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Thyminose: [M+H]+ → fragment ion (specific m/z values to be optimized)
-
This compound: [M+H]+ → fragment ion (specific m/z values to be optimized)
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]
Visualizing the Workflow and Rationale
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship behind the superiority of SIL-IS.
Caption: Experimental workflow for thyminose quantification.
Caption: Rationale for SIL-IS superiority over structural analogs.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of thyminose and other endogenous metabolites by LC-MS/MS. While structural analogs can be a less expensive alternative, they often fail to adequately compensate for matrix effects and other sources of analytical variability, leading to less accurate and precise results.[3][4] The near-identical physicochemical properties of a SIL-IS to its corresponding analyte ensure co-elution and similar ionization behavior, which is the foundation for robust and reliable bioanalytical methods. For researchers, scientists, and drug development professionals who require the highest quality data, investing in a SIL-IS like this compound is a critical step towards achieving that goal.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Thyminose-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Thyminose-d3, a deuterated form of Thyminose (2-Deoxy-D-ribose).
Chemical and Physical Properties
While specific data for this compound is not extensively available, the properties of its non-deuterated analog, Thyminose (2-Deoxy-D-ribose), serve as a reliable proxy for safety and handling protocols. Deuteration is not expected to significantly alter the fundamental chemical hazards of the molecule.
| Property | Value |
| Synonyms | 2-Deoxy-D-ribose-d3, Deoxyribose-d3 |
| Appearance | Off-white solid |
| Molecular Formula | C₅H₇D₃O₄ |
| Molecular Weight | 137.15 g/mol (approx.) |
| Melting Point | 91 °C / 195.8 °F |
| Solubility | Soluble in water |
| pH (5% aq. sol.) | 6.5 - 7.5 |
Experimental Protocol: Use of this compound in Metabolic Labeling
To provide a practical context for the generation of this compound waste, a common application is in metabolic labeling studies to trace the incorporation of a deoxyribonucleoside into DNA.
Objective: To monitor the rate of DNA synthesis in cultured cells by tracing the incorporation of this compound using mass spectrometry.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Preparation of Labeling Medium: A stock solution of this compound is prepared by dissolving the solid compound in sterile phosphate-buffered saline (PBS) to a final concentration of 10 mM. This stock is then diluted into the cell culture medium to a final working concentration of 100 µM.
-
Metabolic Labeling: The existing culture medium is aspirated from the HEK293 cells, and the this compound containing medium is added. The cells are then incubated for 24 hours to allow for the incorporation of the labeled nucleoside into newly synthesized DNA.
-
Sample Collection: After the incubation period, the labeling medium is collected as liquid waste. The cells are washed with PBS (collected as liquid waste) and then harvested for DNA extraction and analysis.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, centrifuge tubes, and gloves, are collected as solid waste.
Proper Disposal Procedures for this compound
Based on safety data sheets for 2-Deoxy-D-ribose, the compound is not classified as hazardous. However, standard laboratory good practices for chemical waste disposal should always be followed.
1. Personal Protective Equipment (PPE):
Before handling this compound or its waste, ensure the following PPE is worn:
-
Safety glasses with side shields or goggles.
-
Standard laboratory coat.
-
Nitrile gloves.
2. Spill Response:
In the event of a spill:
-
Solid Spill: Gently sweep up the material to avoid generating dust. Place the swept material into a designated, labeled container for solid chemical waste. Clean the spill area with soap and water.
-
Liquid Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a designated, labeled container for chemical waste. Clean the spill area with soap and water.
3. Waste Disposal Workflow:
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Thyminose-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Thyminose-d3. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this information is based on the safety profile of its non-deuterated counterpart, 2-Deoxy-D-ribose (Thyminose), supplemented with best practices for handling stable isotope-labeled compounds.
Core Safety and Physical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C5H7D3O4 | Inferred |
| Molecular Weight | ~137.15 g/mol | Inferred |
| Melting Point | 91 °C / 195.8 °F | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions | [1] |
| Hazards | Not classified as hazardous. May cause eye, skin, and respiratory tract irritation. | [1][2][3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Nitrile gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If creating dust, a NIOSH-approved respirator may be appropriate. |
Experimental Protocols: Step-by-Step Handling
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Label the storage area clearly with the compound's name.
2. Preparation and Use:
-
Handle the compound in a well-ventilated area, such as a laboratory fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Before handling, ensure all required PPE is correctly worn.
-
To prevent contamination, use designated spatulas and weighing boats.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. Since this compound is soluble in water, this is a common solvent.[1]
-
Clean all equipment thoroughly after use.
3. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
Disposal Plan
As the non-deuterated form, 2-Deoxy-D-ribose, is generally not considered hazardous waste, the disposal of this compound should follow institutional and local guidelines for non-hazardous chemical waste.
1. Unused and Waste Material:
-
Collect unused solid this compound and any material contaminated with it in a clearly labeled, sealed container.
-
Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on local regulations and the absence of other hazardous materials in the solution.[4][5] Always check with your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution.[4][6]
2. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface the label of the empty container before placing it in the appropriate recycling or waste stream.[4]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
